molecular formula C11H9N3O2 B610121 Pirquinozol CAS No. 65950-99-4

Pirquinozol

货号: B610121
CAS 编号: 65950-99-4
分子量: 215.21 g/mol
InChI 键: XLUKOGNIEDDIMV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

吡喹唑,也称为其IUPAC名称2-(羟甲基)吡唑并[1,5-c]喹唑啉-5(6H)-酮,是一种在1980年代早期被研究为抗过敏和抗哮喘药物的化合物。尽管其具有前景的特性,但它从未上市。 吡喹唑值得注意的是它能阻断过敏原引起的组胺释放,而不会与β-肾上腺素能受体结合 .

准备方法

合成路线和反应条件

吡喹唑的合成涉及形成吡唑并[1,5-c]喹唑啉-5(6H)-酮核心结构。合成路线通常从制备吡唑环开始,然后形成喹唑啉酮部分。 反应条件通常涉及使用强酸或强碱、高温和特定催化剂,以促进环化和形成所需的杂环结构 .

工业生产方法

虽然吡喹唑的详细工业生产方法没有得到广泛的记录,但一般方法将涉及扩大实验室合成程序。这将包括优化反应条件,以确保高产率和纯度,以及实施有效的纯化技术,如重结晶或色谱法。

化学反应分析

反应类型

吡喹唑可以进行各种化学反应,包括:

    氧化: 羟甲基可以被氧化形成羧酸衍生物。

    还原: 喹唑啉酮部分中的羰基可以被还原形成羟基。

    取代: 吡唑环上的氢原子可以通过亲电或亲核取代反应被各种官能团取代。

常用试剂和条件

    氧化: 可以使用高锰酸钾或三氧化铬等常见的氧化剂。

    还原: 通常使用硼氢化钠或氢化铝锂等还原剂。

    取代: 卤素、卤代烷或酰氯等试剂可以在适当条件下使用(例如,存在碱或酸催化剂)。

形成的主要产物

    氧化: 形成羧酸衍生物。

    还原: 形成醇衍生物。

    取代: 根据所用试剂形成各种取代的吡唑衍生物。

科学研究应用

    化学: 作为合成其他杂环化合物的构建块。

    生物学: 研究其抗过敏特性,特别是在阻断组胺释放方面。

    医学: 探索作为潜在的抗哮喘药物。

    工业: 在开发新药和农药中具有潜在用途

作用机制

吡喹唑通过阻断过敏原引起的组胺释放而发挥作用。与传统抗组胺药不同,它不与β-肾上腺素能受体结合。 其作用机制中涉及的确切分子靶点和途径尚未完全阐明,但已知它会干扰组胺释放过程 .

相似化合物的比较

类似化合物

    吡唑衍生物: 含有吡唑环的化合物,例如氨基吡唑,以其生物活性而闻名。

    喹唑啉酮衍生物: 具有喹唑啉酮核心的化合物,在各种药物应用中使用。

吡喹唑的独特性

吡喹唑在阻断组胺释放而不作为传统抗组胺药方面是独一无二的。 这种特性使其成为在开发新的抗过敏和抗哮喘药物中进一步研究的宝贵化合物 .

属性

IUPAC Name

2-(hydroxymethyl)-6H-pyrazolo[1,5-c]quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c15-6-7-5-10-8-3-1-2-4-9(8)12-11(16)14(10)13-7/h1-5,15H,6H2,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUKOGNIEDDIMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=NN3C(=O)N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00984432
Record name 2-(Hydroxymethyl)pyrazolo(1,5-c)quinazolin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00984432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65950-99-4
Record name Pirquinozol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65950-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pirquinozol [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065950994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Hydroxymethyl)pyrazolo(1,5-c)quinazolin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00984432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIRQUINOZOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D16HG4V2UC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A suspension of 3.84 g (0.015 mole) of 5,6-dihydro-5-oxopyrazolo[1,5-c]quinazoline-2-carboxylic acid ethyl ester prepared as described in part A above is stirred in 150 ml of tetrahydrofuran under nitrogen at room temperature. There is added 24 ml (0.034 mole) of a 20% solution of diisobutyl aluminum hydride in hexane. The resultant solution is stirred for 1 hour at room temperature whereupon 50 ml of methanol is added and the reaction mixture refluxed for 1 hour. The precipitate of aluminum alkoxide is filtered, air dried and Soxhlet extracted for 48 hours with boiling methanol. The extract is combined with the above filtrate and stripped to give 3.2 g of a white solid (quantitative yield). Recrystallization from methanol gives 2.7 g of pure title compound, m.p. 285°-287° .
Name
5,6-dihydro-5-oxopyrazolo[1,5-c]quinazoline-2-carboxylic acid ethyl ester
Quantity
3.84 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

4.8 g (0.03 mole) of 3-diazooxindole is suspended in 500 ml of benzene and 1.96 g (0.033 mole) of propargyl alcohol added. The reaction mixture is refluxed overnight under nitrogen, after which 19.6 g (0.33 mole) of propargyl alcohol is added and the reaction continued under reflux for a total of 48 hours. The tan solid which precipitates is filtered off (1.5 g, 23% yield), m.p. 272°-275° (sl. dec.). Recrystallization from methanol gives crystals of the title compound, m.p. 286°-288° (sl. dec.).
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
1.96 g
Type
reactant
Reaction Step Two
Quantity
19.6 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four
Yield
23%

Synthesis routes and methods III

Procedure details

1.28 g (0.005 mole) of 5,6-dihydro-5-oxopyrazolo-[1,5-c]quinazoline-2-carboxylic acid ethyl ester prepared as described in Example 2A is suspended in 100 ml of dichloromethane and treated with 7.9 ml (0.011 mole) of 20% di-isobutylaluminum hydride (Dibal). The resultant yellow solution is stirred at room temperature for 45 minutes, 2.0 ml (0.003 M) of Dibal solution is added and stirring continued for 17 hours.
Name
5,6-dihydro-5-oxopyrazolo-[1,5-c]quinazoline-2-carboxylic acid ethyl ester
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
7.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

2.0 g (0.0126 mole) of 3-diazooxindole is dissolved in 22 ml of propargyl alcohol (0.378 mole) and refluxed under nitrogen for 3 hours. The reaction mixture is cooled to room temperature and diluted with 10 volumes of ethyl ether. The solid is filtered, washed with ethyl ether and dried to give 2.0 of product (75% direct yield). Recrystallization from methanol gives 1.5 g of title compound, m.p. 286°-288° (sl. dec.).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Customer
Q & A

Q1: What is the mechanism of action for Pirquinozol in managing allergic reactions?

A: this compound itself is a prodrug, meaning it needs to be metabolized in the body to become active. [] Its active metabolite, SQ 12,903, demonstrates anti-allergic properties by inhibiting histamine release from mast cells. This mechanism is similar to the actions of disodium cromoglycate (DSCG) and doxantrazole. [] While the exact mechanism remains unclear, these findings suggest that this compound, through its active metabolite, may interfere with the degranulation process of mast cells, thus reducing histamine release and mitigating allergic responses.

Q2: Are there analytical methods available to study this compound and its active metabolite?

A: Yes, high-performance liquid chromatography (HPLC) has been successfully employed to analyze both this compound and its active metabolite. [] This technique allows for the separation, identification, and quantification of these compounds, which is crucial for pharmacokinetic studies, formulation development, and quality control.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。